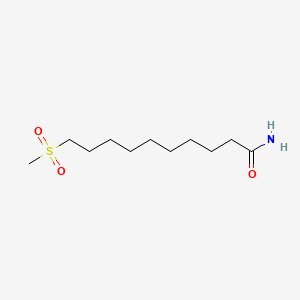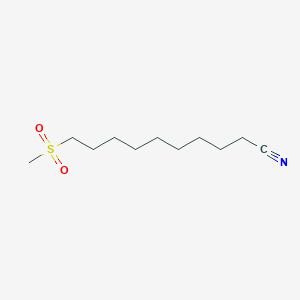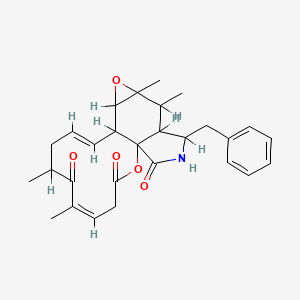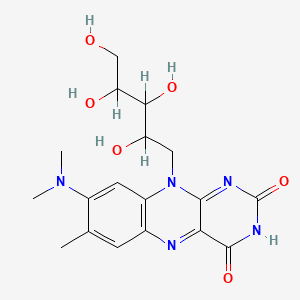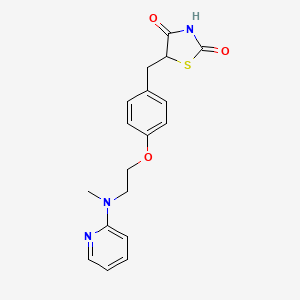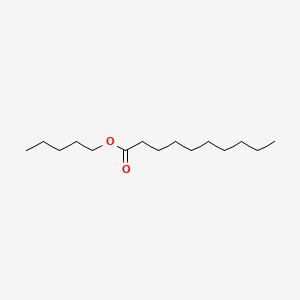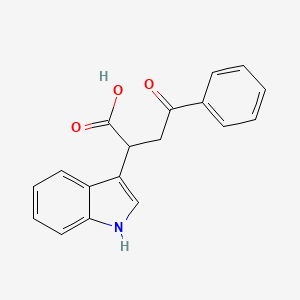
Perindoprilat
Overview
Description
Perindoprilat is a dipeptide obtained by formal condensation of one of the carboxy groups of N-[(1S)-1-carboxyethyl]-L-norvaline with the amino group of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid . It is the major active metabolite of perindopril and has a role as an antihypertensive agent, an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor, and a drug metabolite .
Synthesis Analysis
Perindopril, the prodrug of this compound, is hydrolyzed to the active metabolite, this compound . The main metabolic route involves hydrolytic cleavage of the ester linkage .
Molecular Structure Analysis
This compound’s molecular formula is C17H28N2O5 . The conformation of this compound has been studied in the solid state by X-ray analysis . The resolution of its structure reveals important analogies between its observed conformation and that of several ACE inhibitors of the same family .
Physical And Chemical Properties Analysis
This compound’s molecular weight is 340.4 g/mol . It is an organic heterobicyclic compound, a dipeptide, a dicarboxylic acid, and a L-alanine derivative .
Scientific Research Applications
Impact on Endothelium-Dependent Relaxations and Contractions : Perindoprilat has been observed to potentiate endothelium-dependent relaxations in canine coronary and basilar arteries. It also does not affect endothelium-independent relaxations induced by isoproterenol and nitroglycerin in canine femoral arteries (Kerth & Vanhoutte, 1991).
Role in Cardiac Function and Heart Failure : this compound plays a significant role in the treatment of heart failure and hypertension. It has demonstrated efficacy in improving endothelial function, normalizing vascular and cardiac structure, and preventing cardiovascular events in hypertensive patients (Curran, McCormack, & Simpson, 2006).
Pharmacokinetics in Patients with Liver Cirrhosis : In patients with liver cirrhosis, this compound exhibits pharmacokinetics similar to those in healthy subjects. This suggests no significant alteration in the pharmacokinetics of perindopril due to mild hepatic cirrhosis (Thiollet et al., 1992).
Solid-State Conformations in Relation to ACE Inhibitors : The solid-state conformation of this compound reveals analogies with several ACE inhibitors, highlighting the spatial design of the ACE binding site. This is crucial for understanding the structure-activity relationships of ACE inhibitors (Pascard et al., 1991).
Antidepressant-like Activity : this compound has shown potential antidepressant-like activity through ACE inhibition, as observed in the learned helplessness paradigm in rats (Martin et al., 1990).
Mitochondrial Biosynthesis and Cardiac Function : Perindopril induces mitochondrial biosynthesis-mediated enhancement of SIRT3 and PGC-1α expression, improving cardiac function in rats with isoproterenol-induced cardiomyopathy (Zhu et al., 2020).
- 8413d55a459f7416/?utm_source=chatgpt).
Mechanism of Action
Target of Action
Perindoprilat, the active metabolite of the prodrug Perindopril , primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Renin-Angiotensin-Aldosterone System (RAAS) . By inhibiting ACE, this compound prevents the conversion of ATI to ATII, a potent vasoconstrictor. This leads to a decrease in blood pressure and has downstream effects on cardiovascular health .
Pharmacokinetics
Perindopril, the prodrug, is rapidly metabolized in the liver to this compound following oral administration . The pharmacokinetics of this compound are dose-dependent, with the apparent volume of distribution varying with the dose . The active metabolite this compound is cleared by the kidneys . Ageing is associated with increased serum this compound concentrations, probably due to a combination of enhanced conversion to the active metabolite and diminished renal clearance .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of blood vessels and a decrease in blood volume . This results in a significant reduction in blood pressure . Additionally, this compound has been shown to reverse some of the vascular abnormalities associated with hypertension, including arterial stiffness and left ventricular hypertrophy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the liver’s metabolic capacity can affect the conversion of Perindopril to this compound . Additionally, renal function can impact the clearance of this compound . Therefore, conditions affecting the liver or kidneys could potentially influence the action of this compound.
Safety and Hazards
Future Directions
Perindopril, which has been used in the clinical practice for more than 25 years, is a long-acting lipophilic angiotensin-converting enzyme inhibitor with a once-daily dosage schedule and a high affinity to tissue-converting enzyme . Its safety, efficacy, and very good tolerance have been shown in a number of studies . It is part of many fixed combinations which improve patient compliance and increase the effect of treatment of cardiovascular diseases .
properties
IUPAC Name |
(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O5/c1-3-6-12(16(21)22)18-10(2)15(20)19-13-8-5-4-7-11(13)9-14(19)17(23)24/h10-14,18H,3-9H2,1-2H3,(H,21,22)(H,23,24)/t10-,11-,12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAIHABQVKJNIY-PEDHHIEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869249 | |
| Record name | Perindoprilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95153-31-4 | |
| Record name | Perindoprilat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95153-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perindoprilat [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095153314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perindoprilat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14213 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Perindoprilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PERINDOPRILAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UV6ZNQ92K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





